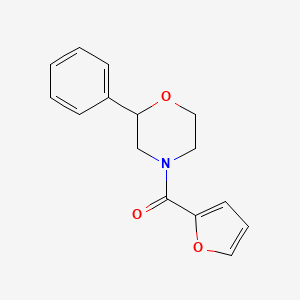

4-(furan-2-carbonyl)-2-phenylmorpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves reactions with furan-2-carbonyl chloride . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline . Another study reported the heterocyclization of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions. For example, furan-2-carbonyl isothiocyanate underwent addition–cyclization reactions with nitrogen nucleophiles, leading to the formation of novel azines and azoles .科学研究应用

Antiproliferative Activity

4-(furan-2-carbonyl)-2-phenylmorpholine: and its derivatives have shown promising antiproliferative activity against cancer cells. For instance, compound 15 exhibited significant antiproliferative effects against the cervical cancer cell line (HeLa) with an IC50 of 8.81 ± 0.28 µM . Researchers are exploring these compounds as potential candidates for cancer therapy due to their ability to inhibit cell growth.

Antioxidant Properties

Furan-based compounds often possess antioxidant properties. In the case of 4-(furan-2-carbonyl)-2-phenylmorpholine , derivatives such as thiosemicarbazides 3, 10, and 9, as well as triazole derivatives 15, 18, 19, 20, 21, and 22, demonstrated strong lipid peroxidation inhibitory activity . These antioxidants play a crucial role in protecting cells from oxidative damage.

Drug Development

Given the limited number of drugs in clinical use, researchers are actively exploring furan-based compounds for drug development. The novel derivatives synthesized from 4-(furan-2-carbonyl)-2-phenylmorpholine offer potential as new drug agents. Understanding their pharmacokinetic properties and drug-likeness is essential for further development .

Synthetic Chemistry

The synthesis of furan-based compounds involves interesting chemistry. For example, researchers have transformed 3,4,6-tri-O-acetyl-D-glucal into various enantiopure furans using Lewis acids as catalysts . Investigating synthetic routes and optimizing yields is crucial for scalability.

作用机制

Target of Action

4-(Furan-2-carbonyl)-2-phenylmorpholine primarily targets specific receptors or enzymes within the body. These targets are often associated with the compound’s therapeutic effects. For instance, furan derivatives have been known to interact with various receptors such as GABA receptors, COX-2 enzymes, and opioid receptors .

Mode of Action

The compound interacts with its targets through binding, which can either activate or inhibit the receptor or enzyme. This interaction leads to a cascade of biochemical events. For example, if the compound binds to a GABA receptor, it may enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system .

Biochemical Pathways

Upon binding to its target, 4-(Furan-2-carbonyl)-2-phenylmorpholine can influence several biochemical pathways. For instance, if it inhibits COX-2 enzymes, it can reduce the production of prostaglandins, which are involved in inflammation and pain. This can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetics of 4-(Furan-2-carbonyl)-2-phenylmorpholine involves its absorption, distribution, metabolism, and excretion (ADME). The furan ring in its structure enhances its solubility and bioavailability. The compound is likely absorbed in the gastrointestinal tract, distributed through the bloodstream, metabolized in the liver, and excreted via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the modulation of receptor activity or enzyme inhibition. This can lead to various cellular effects such as reduced inflammation, decreased pain perception, or altered neurotransmitter release. These effects contribute to the compound’s therapeutic benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 4-(Furan-2-carbonyl)-2-phenylmorpholine. For instance, extreme pH levels can affect the compound’s stability, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its bioavailability and effectiveness .

属性

IUPAC Name |

furan-2-yl-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNAUZXTCVIJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)

![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)

![4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499514.png)

![2-methyl-N-(4-{[2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6499517.png)

![N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B6499523.png)

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)

![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)

![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)

![3-[(4-fluorophenyl)methyl]-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499610.png)

![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)